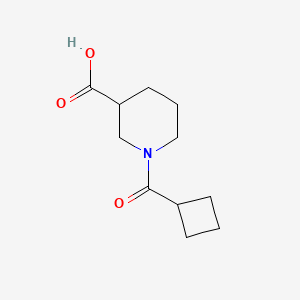
1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid” is a compound with a molecular weight of 211.26 . It is a derivative of the amino acid lysine .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .
Molecular Structure Analysis
The molecule likely contains a cyclobutylcarbonyl group and a piperidinecarboxylic acid group . Cycloalkanes, such as cyclobutane, are cyclic hydrocarbons where the carbon atoms are arranged in a ring. They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions of such compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones .
Applications De Recherche Scientifique
-
Organic Synthesis
-
Pharmaceuticals
-
Agrochemicals
-
Advanced Materials
-
Suzuki–Miyaura Coupling
- While not directly related to “1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid”, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . If “1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid” contains a boron group, it might be used in this type of reaction.
-
E1 Elimination
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclobutanecarbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-3-1-4-8)12-6-2-5-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWRSHGZIGKYAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588171 |
Source


|
| Record name | 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid | |
CAS RN |
926214-73-5 |
Source


|
| Record name | 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

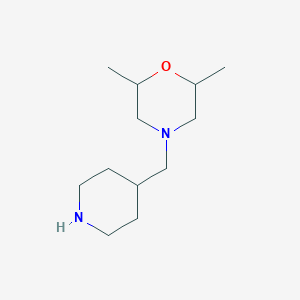
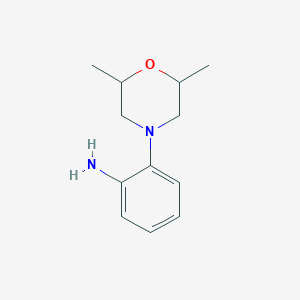
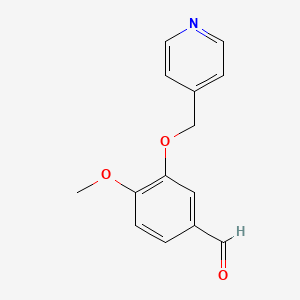
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)
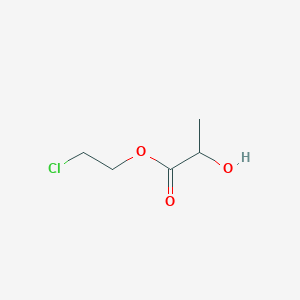
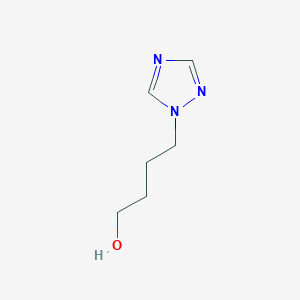
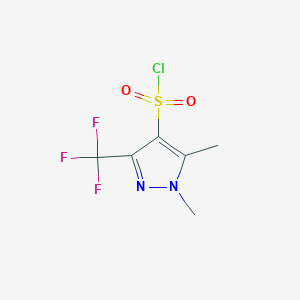
![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)
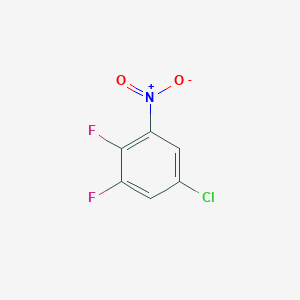
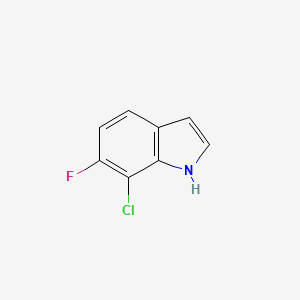

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)
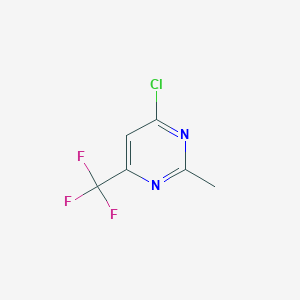
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)